molecular formula C9H18Cl2LiNZn B1413226 lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride CAS No. 1145881-09-9

lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride

Cat. No.: B1413226
CAS No.: 1145881-09-9
M. Wt: 283.5 g/mol
InChI Key: VSOHSDUAQKXCAF-UHFFFAOYSA-L
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Description

2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex solution, 1.0 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its strong reducing properties and high solubility in organic solvents, making it a valuable tool in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine hydride or iodide to form the corresponding piperidinylzinc salt. This intermediate is then reacted with lithium chloride to yield the desired complex . The reaction is typically carried out in an inert atmosphere, such as argon, to prevent oxidation and moisture interference .

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors and controlled environments to ensure the purity and yield of the product. The process involves precise temperature control and continuous monitoring to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include organic halides and other electrophiles. The reactions are typically carried out in tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are organozinc compounds, which can be further utilized in various synthetic applications .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through its strong reducing properties. It donates electrons to electrophiles, facilitating various chemical transformations. The molecular targets include organic halides and other electrophilic species, which undergo reduction or substitution reactions .

Properties

IUPAC Name

lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N.2ClH.Li.Zn/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOHSDUAQKXCAF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.[Cl-].Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2LiNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145881-09-9
Record name Zinc chloro 2,2,6,6-tetramethylpiperidide lithium chloride complex (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 2
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 3
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 4
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 5
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
Reactant of Route 6
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride

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